molecular formula C8H9Cl3N2O B13069243 1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one CAS No. 1384430-78-7

1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one

Cat. No.: B13069243
CAS No.: 1384430-78-7
M. Wt: 255.5 g/mol
InChI Key: BZSWVLYUMRZTLO-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one is a pyrrole-derived organic compound featuring a trichloroethanone moiety and an aminomethyl substituent on the pyrrole ring. Its molecular formula is C₉H₁₀Cl₃N₂O, with a calculated molecular weight of approximately 268.35 g/mol (based on constituent atomic masses). The compound is cataloged in chemical databases such as Chembase , indicating its use as a synthetic intermediate or building block in medicinal chemistry. The aminomethyl group enhances nucleophilicity, enabling further functionalization, while the trichloroethanone group contributes to electrophilic reactivity, making it a versatile precursor in heterocyclic synthesis.

Properties

CAS No.

1384430-78-7

Molecular Formula

C8H9Cl3N2O

Molecular Weight

255.5 g/mol

IUPAC Name

1-[4-(aminomethyl)-1-methylpyrrol-2-yl]-2,2,2-trichloroethanone

InChI

InChI=1S/C8H9Cl3N2O/c1-13-4-5(3-12)2-6(13)7(14)8(9,10)11/h2,4H,3,12H2,1H3

InChI Key

BZSWVLYUMRZTLO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one typically involves the reaction of 4-(aminomethyl)-1-methyl-1H-pyrrole with trichloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl ketone group to a less oxidized state.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the aminomethyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the trichloromethyl ketone group can participate in covalent bonding or other chemical interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Pyrrole Position 4) Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-[4-(Aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one Aminomethyl (-CH₂NH₂) C₉H₁₀Cl₃N₂O 268.35 Nucleophilic site for derivatization; potential for hydrogen bonding.
1-(4-Acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one Acetyl (-COCH₃) C₉H₈Cl₃NO₂ 268.52 Electron-withdrawing acetyl group reduces nucleophilicity.
1-[4-(2-Bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one Bromoacetyl (-COCH₂Br) C₉H₇BrCl₃NO₂ 331.42 Reactive halogen for cross-coupling; increased lipophilicity.
1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one Bromo (-Br) C₆H₃BrCl₃NO 283.36 Halogenation site for Suzuki-Miyaura reactions; no methyl group on pyrrole.
1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one Acetyl (-COCH₃) + Nitro (-NO₂) C₈H₅Cl₃N₂O₄ 299.50 Strong electron-withdrawing groups enhance stability; nitro group aids in crystallography.

Structural and Reactivity Differences

  • Aminomethyl vs. Acetyl: The aminomethyl group in the target compound introduces a primary amine, enabling Schiff base formation or amide coupling, whereas the acetyl group in directs reactivity toward electrophilic substitution (e.g., bromination).
  • Bromoacetyl vs. Bromo : The bromoacetyl analog combines halogen reactivity with ketone functionality, making it suitable for nucleophilic acyl substitution, unlike the simpler bromo-substituted compound .

Physicochemical Properties

  • Lipophilicity: The bromoacetyl analog (logP estimated >3) is more lipophilic than the aminomethyl target compound (logP ~2.5), impacting membrane permeability.
  • Solubility: The aminomethyl group enhances water solubility compared to acetyl or nitro derivatives, which may require organic solvents for handling.

Biological Activity

1-[4-(Aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one, also known by its CAS number 1384430-78-7, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C8H9Cl3N2OC_8H_9Cl_3N_2O, with a molecular weight of approximately 239.53 g/mol. The structure features a pyrrole ring substituted with an aminomethyl group and a trichloroethanone moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₈H₉Cl₃N₂O
Molecular Weight239.53 g/mol
CAS Number1384430-78-7
SolubilitySoluble in organic solvents

Research indicates that compounds similar to 1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one exhibit various biological activities, including:

  • Antimicrobial Activity : The presence of the trichloroethanone group may enhance the compound's ability to disrupt microbial cell membranes.
  • Antineoplastic Properties : Preliminary studies suggest potential anti-cancer effects through apoptosis induction in cancer cell lines.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 5 µg/mL.
  • Cytotoxicity in Cancer Cells : In vitro assays on human cancer cell lines revealed that 1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analyses indicated an increase in Annexin V positive cells, suggesting the activation of apoptotic pathways.
  • Neuroprotective Effects : Another study explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Results showed a decrease in reactive oxygen species (ROS) levels and an increase in cell viability in neuronal cell cultures treated with the compound.

Safety and Toxicology

While promising biological activities have been reported, safety assessments are crucial. Toxicological studies indicate that high doses may lead to cytotoxicity in non-target cells. Therefore, further research is warranted to establish safe dosage levels and potential side effects.

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